

Nε-Carbobenzoxy-Nα-tosyl-L-lysine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analysis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine. This document is intended to serve as a critical resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development.

Core Chemical Properties

Nε-Carbobenzoxy-Nα-tosyl-L-lysine is a doubly protected amino acid derivative crucial in the field of peptide chemistry. The carbobenzoxy (Cbz or Z) group on the epsilon-amino group (Nε) and the tosyl (Tos) group on the alpha-amino group (Nα) provide orthogonal protection, allowing for selective deprotection and controlled peptide chain elongation.

Table 1: Quantitative Chemical Properties of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₆ S	[1]
Molecular Weight	434.51 g/mol	[1]
CAS Number	34235-82-0	[1]
Appearance	White to off-white powder/crystals	-
Melting Point	Data not available in searched sources	-
Solubility	Data not available in searched sources	-
Purity (Typical)	≥98% (HPLC)	[1]

Further quantitative data such as melting point, specific solubility in various organic solvents, and pKa values were not readily available in the searched public domain resources. Researchers are advised to consult specialized chemical databases or perform empirical measurements.

Synthesis and Purification

The synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine involves a two-step protection strategy starting from L-lysine. While a specific detailed protocol for this exact compound was not found in the public literature, a general synthetic pathway can be inferred from standard amino acid protection chemistry.

Logical Synthesis Workflow:



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Figure 1: Logical workflow for the synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

General Experimental Protocol for Synthesis (Hypothetical)

Materials:

- L-Lysine hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- p-Toluenesulfonyl chloride (Tos-Cl)
- Sodium bicarbonate (NaHCO_3) or other suitable base
- Appropriate solvents (e.g., dioxane, water, acetone)
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction

Step 1: Synthesis of N ϵ -Carbobenzoxy-L-lysine

- Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.
- Cool the solution in an ice bath.
- Add benzyl chloroformate dropwise while maintaining the pH with additional base.
- Stir the reaction mixture for several hours at room temperature.
- Acidify the solution with HCl to precipitate the product.
- Filter, wash with cold water, and dry the crude N ϵ -Carbobenzoxy-L-lysine.

Step 2: Synthesis of N ϵ -Carbobenzoxy-N α -tosyl-L-lysine

- Dissolve the N ϵ -Carbobenzoxy-L-lysine intermediate in an appropriate solvent mixture (e.g., acetone and water) containing a base.
- Cool the solution and add p-toluenesulfonyl chloride portion-wise.

- Maintain the pH with the addition of a base and stir for several hours.
- After the reaction is complete, remove the organic solvent under reduced pressure.
- Acidify the aqueous residue to precipitate the final product.
- Collect the crude product by filtration.

Purification Protocol

Purification of the final product is typically achieved by recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate/hexane).
- Allow the solution to cool slowly to induce crystallization.
- Filter the purified crystals and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column.
- Dissolve the crude product in a small amount of the mobile phase.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
- Combine the fractions containing the pure product and evaporate the solvent.

Analytical Methods

The purity and identity of N ϵ -Carbobenzoxymethyl-L-lysine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Characterization

Technique	Purpose	Expected Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak indicating high purity (typically >98%).
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	Structural elucidation and confirmation.	Characteristic peaks corresponding to the protons and carbons of the lysine backbone, the carbobenzoxy group, and the tosyl group.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), S=O (sulfonamide), and aromatic C-H bonds.
Mass Spectrometry (MS)	Determination of molecular weight and confirmation of molecular formula.	A molecular ion peak corresponding to the calculated molecular weight (434.51 g/mol).

Illustrative HPLC Analysis Protocol (General)

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL .
- Sample Preparation: Dissolve the sample in the mobile phase.

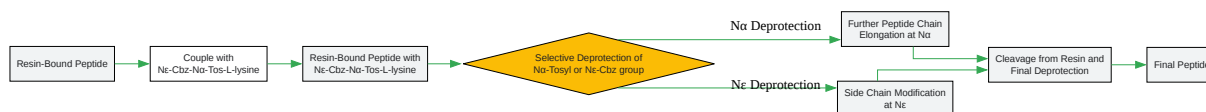
Applications in Peptide Synthesis

N ϵ -Carbobenzoxy-N α -tosyl-L-lysine serves as a valuable building block in solid-phase and solution-phase peptide synthesis. The orthogonal protecting groups are key to its utility.

- The N α -tosyl group is stable under the conditions used for the removal of the N ϵ -Cbz group (e.g., catalytic hydrogenolysis or HBr in acetic acid).
- The N ϵ -carbobenzoxy group is stable to the conditions required for the removal of many other N α -protecting groups used in peptide synthesis.

This allows for the selective deprotection of either the N α or N ϵ amino group, enabling the synthesis of branched peptides or the attachment of labels and other moieties to the lysine side chain.

Experimental Workflow in Peptide Synthesis:



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Figure 2: Use of N ϵ -Cbz-N α -Tos-L-lysine in solid-phase peptide synthesis.

Safety and Handling

As with all laboratory chemicals, N ϵ -Carbobenzoxy-N α -tosyl-L-lysine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N ϵ -Carbobenzoxy-N α -tosyl-L-lysine is a specialized and valuable reagent for advanced peptide synthesis and the development of complex peptide-based molecules. Its unique dual-protection

scheme allows for intricate synthetic strategies. While detailed public data on some of its physical properties and specific synthetic protocols are limited, this guide provides a foundational understanding for its application in research and development.

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References

- 1. calpaclab.com [calpaclab.com]
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